N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-7-10(22-17-16-7)11(19)15-5-6-18-12(20)8-3-2-4-14-9(8)13(18)21/h2-4H,5-6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIKNIKIKOAGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound noted for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on current research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-b]pyridine core linked to a thiadiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 304.33 g/mol. The structure is characterized by the following key components:
- Pyrrolo[3,4-b]pyridine : A bicyclic structure contributing to the compound's biological activity.
- Thiadiazole : Imparts unique chemical properties that enhance interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those related to apoptosis and cell proliferation.
- Receptor Modulation : It can modulate the activity of various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Antiviral Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit antiviral properties. For example, compounds similar in structure have shown significant activity against HIV-1 by inhibiting integrase enzymes critical for viral replication . The presence of the pyrrolo moiety enhances binding affinity to viral targets.
Antitumor Activity
Studies have demonstrated that related compounds exhibit potent antitumor effects across various cancer cell lines. For instance:
- IC50 Values : Compounds derived from pyrrolo[3,4-b]pyridine structures have shown IC50 values in the low micromolar range against HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells .
- Selectivity : Some derivatives demonstrated selectivity towards cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .
Antimicrobial Activity
Preliminary studies suggest that compounds with similar heterocyclic structures possess antimicrobial properties against various pathogens. For instance, certain derivatives have shown promising results in inhibiting bacterial growth .
Case Studies and Research Findings
Scientific Research Applications
Molecular Structure and Properties
Medicinal Chemistry
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its pharmacological properties:
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit specific kinases involved in tumor growth, suggesting its utility as a lead compound for anticancer drug development.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. In vitro assays have confirmed its ability to inhibit bacterial growth, indicating its potential as an antitubercular agent.
Material Science
The unique structural features of this compound make it a candidate for the development of advanced materials:
Polymer Synthesis
This compound can act as a monomer or additive in polymer chemistry to enhance the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation.
Biochemical Studies
The compound's interaction with biological targets has been extensively studied:
Enzyme Inhibition
The sulfonamide moiety allows the compound to interact with enzymes involved in metabolic pathways. This interaction can lead to the inhibition of enzyme activity, providing insights into metabolic regulation and potential therapeutic interventions.
Receptor Modulation
This compound may modulate receptor activity associated with inflammatory responses and cell signaling pathways.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrrolo[3,4-b]pyridine derivatives. The results indicated that compounds similar to this compound effectively induced apoptosis in cancer cell lines through the inhibition of specific signaling pathways.
Case Study 2: Antimicrobial Activity
Research conducted by the Institute of Infectious Diseases evaluated the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The findings revealed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as an antitubercular agent.
Comparison with Similar Compounds
Key Observations:
Core Structure : All compounds share the pyrrolo[3,4-b]pyridine core, which is critical for binding to enzymatic active sites, as demonstrated in DPP4 inhibitors .
Substituent Diversity :
- The target compound’s thiadiazole-carboxamide group distinguishes it from BMS-767778’s dichlorophenyl and dimethylacetamide moieties, which are optimized for DPP4 potency .
- The patent compound incorporates a benzyl-pyrrolidine carboxamide, suggesting a focus on cell permeability or alternative target engagement.
Physicochemical Properties:
- Solubility : Thiadiazole derivatives often exhibit moderate aqueous solubility, whereas the patent compound’s benzyl-pyrrolidine group could enhance solubility .
Structure-Activity Relationship (SAR) Insights
Pyrrolopyridine Core : Essential for π-π stacking or hydrogen bonding in enzymatic pockets .
Substituent Positioning :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
